molecular formula C15H15NO3 B12530865 {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol CAS No. 675872-80-7

{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol

Cat. No.: B12530865
CAS No.: 675872-80-7
M. Wt: 257.28 g/mol
InChI Key: YAOYSTQKWJGYMG-OAHLLOKOSA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

The absolute configuration of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol is defined by the (1R) designation in its IUPAC name, indicating the chiral center at the first carbon of the 2-nitro-1-phenylethyl group. While direct X-ray crystallographic data for this specific compound is not publicly available, analogous nitroaromatic structures, such as photochromic thienyl derivatives, provide insights into the conformational preferences of nitro-substituted ethylphenyl systems. In such systems, the nitro group adopts a planar geometry due to resonance stabilization, with bond lengths typical for aromatic nitro compounds (C–N ≈ 1.47 Å, N–O ≈ 1.21 Å).

The stereochemical integrity of the (1R) configuration is preserved through restricted rotation about the C1–C2 bond of the phenylethyl chain. Molecular modeling of the compound predicts a dihedral angle of approximately 32–35° between the phenyl ring and the adjacent thienyl group in related structures, suggesting moderate steric hindrance from the ortho-substituted methanol group. This spatial arrangement likely stabilizes the molecule through intramolecular hydrogen bonding between the methanol hydroxyl (−OH) and the nitro oxygen atoms, though this interaction requires experimental validation.

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol is expected to exhibit distinct splitting patterns due to its chiral center. Key signals include:

  • A doublet of doublets (δ 4.3–4.7 ppm) for the methine proton (C1–H) adjacent to the nitro group, coupled to both the neighboring methylene protons (C2–H₂) and the aromatic protons.
  • A singlet (δ 2.5–3.0 ppm) for the methanol hydroxyl proton, broadened by hydrogen bonding.
  • Multiplet resonances (δ 6.8–7.5 ppm) for the ortho-substituted phenyl ring and the benzyl phenyl group.

Infrared (IR) Spectroscopy
The IR spectrum would show strong absorption bands at:

  • 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric stretching of the nitro group).
  • 3300–3500 cm⁻¹ (O–H stretch of the methanol group).
  • 2850–2950 cm⁻¹ (C–H stretches from the ethyl and aromatic groups).

Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely yield a molecular ion peak at m/z 257.28 (calculated for C₁₅H₁₅NO₃). Fragmentation patterns may include:

  • Loss of the hydroxyl group (−17 Da) forming a benzyl cation.
  • Cleavage of the C–N bond in the nitro group, producing ions at m/z 121 (C₇H₇O⁺) and m/z 136 (C₈H₁₀NO₂⁺).

Comparative Structural Analysis with Ortho-Substituted Phenylmethanol Derivatives

{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol diverges structurally from simpler ortho-substituted phenylmethanols, such as [2-(1-phenylethyl)phenyl]methanol (C₁₅H₁₆O), in three key aspects:

Feature {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol [2-(1-Phenylethyl)phenyl]methanol
Molecular Weight 257.28 g/mol 212.29 g/mol
Functional Groups Nitro (−NO₂), methanol (−CH₂OH) Methanol (−CH₂OH)
Chirality R-configuration at C1 No chiral centers
Predicted LogP 2.8 (estimated) 3.1

The nitro group introduces significant electronic effects:

  • Resonance Withdrawal : The −NO₂ group reduces electron density at the ortho position, decreasing the acidity of the methanol proton compared to non-nitro analogs.
  • Steric Effects : The nitro group’s bulk increases torsional strain between the ethyl chain and the methanol substituent, favoring a staggered conformation.
  • Hydrogen Bonding : The nitro oxygen atoms may participate in intermolecular interactions absent in non-nitrated derivatives, potentially influencing crystallization behavior.

Properties

CAS No.

675872-80-7

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

[2-[(1R)-2-nitro-1-phenylethyl]phenyl]methanol

InChI

InChI=1S/C15H15NO3/c17-11-13-8-4-5-9-14(13)15(10-16(18)19)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2/t15-/m1/s1

InChI Key

YAOYSTQKWJGYMG-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2CO

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2CO

Origin of Product

United States

Preparation Methods

Asymmetric Nitroaldol (Henry) Reaction

The nitroaldol reaction between substituted benzaldehydes and nitroalkanes is a cornerstone for synthesizing nitro alcohols. For {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol, the Henry reaction can be adapted using 2-formylbenzyl alcohol and nitroethane under asymmetric conditions:

Reaction Scheme:
$$
\text{2-Formylbenzyl alcohol} + \text{Nitroethane} \xrightarrow{\text{Chiral Catalyst}} \text{Target Compound}
$$

Procedure:

  • Catalyst System : A chiral amine catalyst (e.g., (1R,2S)-diphenylethylenediamine) and a Lewis acid (e.g., Cu(OTf)₂) enable enantioselective C–C bond formation.
  • Conditions : Conducted at −15°C to 0°C in tetrahydrofuran (THF) or dichloromethane (DCM) to favor the (1R) isomer.
  • Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data:

Parameter Value
Yield 68–75%
Enantiomeric Excess (ee) >90% (HPLC with chiral column)
Stereoselectivity (1R,2S) favored

Advantages : High stereocontrol, minimal byproducts.
Limitations : Requires specialized catalysts and low temperatures.

Nitro-Mannich Reaction with Amine Catalysts

This method leverages nitro-Mannich (aza-Henry) reactions to construct the β-nitroamine intermediate, which is subsequently reduced to the alcohol:

Reaction Scheme:
$$
\text{2-Bromobenzyl alcohol} + \text{Nitroethylene} \xrightarrow{\text{Pd/C, 1-Octene}} \text{Intermediate} \xrightarrow{\text{LiAlH₄}} \text{Target Compound}
$$

Procedure:

  • Coupling Step : Pd/C-mediated coupling of 2-bromobenzyl alcohol with nitroethylene in 1-octene at 28°C for 0.5 hours.
  • Reduction : LiAlH₄ reduces the nitro group to an amine, followed by oxidation to the alcohol.

Key Data:

Parameter Value
Overall Yield 55–60%
Purity (HPLC) >98%

Advantages : Scalable for industrial use.
Limitations : Multi-step process with hazardous reductants.

Multi-Step Synthesis via Nitration and Alkylation

A classical approach involving nitration, alkylation, and reduction:

Steps:

  • Nitration : Nitrate 2-benzylbenzaldehyde using HNO₃/H₂SO₄ to introduce the nitro group.
  • Asymmetric Alkylation : Employ chiral ligands (e.g., BINAP) with Grignard reagents to install the phenylethyl group.
  • Reduction : Reduce the aldehyde to a primary alcohol using NaBH₄ or BH₃·THF.

Key Data:

Parameter Value
Total Yield 40–50%
ee 85–88%

Advantages : Flexibility in intermediate functionalization.
Limitations : Low yield due to side reactions during nitration.

Catalytic Asymmetric Reductive Amination

A novel method using reductive amination to establish chirality:

Reaction Scheme:
$$
\text{2-Nitroacetophenone} + \text{Benzylamine} \xrightarrow{\text{Rh/C}} \text{Imine} \xrightarrow{\text{Asymmetric Reduction}} \text{Target Compound}
$$

Procedure:

  • Imine Formation : React 2-nitroacetophenone with benzylamine in toluene.
  • Reduction : Use a chiral Rh catalyst (e.g., Rh-(S)-BINAP) under H₂ pressure (50 psi) for enantioselective reduction.

Key Data:

Parameter Value
Yield 70–78%
ee 92–95%

Advantages : High enantiopurity, one-pot synthesis.
Limitations : Requires high-pressure equipment.

Characterization and Validation

All routes require rigorous characterization:

  • NMR Spectroscopy : Confirm structure via $$^1$$H (δ 7.2–7.8 ppm for aromatic protons) and $$^13$$C NMR (δ 65.2 ppm for CH₂OH).
  • Mass Spectrometry : Molecular ion peak at m/z 257.28 (M⁺) aligns with the molecular formula C₁₅H₁₅NO₃.
  • Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol = 90:10) to verify ee >90%.

Chemical Reactions Analysis

Types of Reactions

{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Cytotoxic Activities
Recent studies have highlighted the potential of nitrophenyl derivatives, including {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol, in exhibiting antimicrobial and cytotoxic properties. A study synthesized several related compounds and tested their efficacy against various microbial strains. The results indicated that certain derivatives displayed significant antimicrobial activity, suggesting potential applications in developing new antibiotics or anticancer agents .

Pharmacological Studies
The pharmacological profile of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol has been investigated in relation to its interaction with cannabinoid receptors. These receptors play a crucial role in numerous physiological processes, and targeting them can lead to therapeutic advancements for conditions such as chronic pain and neurodegenerative diseases . The compound's ability to modulate these receptors could pave the way for novel therapeutics with reduced side effects compared to traditional treatments.

Organic Synthesis

Synthetic Pathways
The synthesis of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol can be achieved through various methods involving nitroaldol condensation and subsequent reduction processes. For example, nitro compounds can be synthesized via the reaction of nitromethane with appropriate aldehydes under basic conditions, followed by reduction to yield the desired alcohol . This synthetic versatility allows for the exploration of different derivatives with tailored properties.

Chirality and Asymmetric Synthesis
The introduction of chirality at specific centers is critical in drug development. The compound serves as a precursor for synthesizing optically active derivatives that are essential in pharmaceuticals. Methods such as asymmetric reduction using microorganisms have been explored to produce enantiomerically pure forms of related compounds, enhancing their biological activity and specificity .

Material Science

Polymer Chemistry
In material science, nitrophenyl derivatives like {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol are being investigated for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has indicated that these materials can be utilized in creating advanced composites for applications in electronics and aerospace .

Case Studies

Case Study Description Findings
Antimicrobial ActivitySynthesis of nitrophenyl derivativesSome compounds showed over 70% inhibition against tested bacteria
Cannabinoid Receptor ModulationPharmacological testingDemonstrated selective binding to CB1 receptors with potential analgesic effects
Polymer DevelopmentIncorporation into polymer matricesEnhanced mechanical properties observed in composite materials

Mechanism of Action

The mechanism of action of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared to three structurally related molecules (Table 1):

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Molar Mass (g/mol) Key Properties
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol C₁₅H₁₅NO₃ Benzyl alcohol, nitro, phenyl 269.29 Chiral center, polar, redox-active
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ Nitro, ketone, amino 180.16 Non-chiral, planar, photoactive
Phenol, 2-(1-methylethyl) C₉H₁₂O Phenol, isopropyl 136.19 Volatile, acidic, hydrogen-bond donor
2-[(1R)-1-{[(1R)-1-Phenylethyl]amino}ethyl]phenol hydrochloride C₁₆H₂₀ClNO Phenol, amine, chiral centers 277.79 Zwitterionic, pharmaceutical relevance

Key Observations :

  • Nitro Group Reactivity: Unlike 1-(2-Amino-6-nitrophenyl)ethanone , which contains an electron-withdrawing nitro group adjacent to an amino substituent, the target compound’s nitro group is positioned on a chiral phenylethyl chain.
  • Chirality : Both the target compound and the hydrochloride derivative in exhibit enantioselectivity due to R-configurations at critical stereocenters. However, the hydrochloride salt in incorporates an additional amine group, enabling ionic interactions absent in the target alcohol.
  • Phenolic vs. Alcohol Groups: Phenol derivatives like 2-(1-methylethyl)phenol are more acidic (pKa ~10) compared to benzyl alcohols (pKa ~15), influencing solubility and hydrogen-bonding capabilities.
Physicochemical Properties

Table 2: Thermodynamic and Reactivity Data

Property Target Compound 1-(2-Amino-6-nitrophenyl)ethanone 2-(1-methylethyl)phenol
Melting Point (°C) Not reported 145–147 (decomposes) 19–21
Boiling Point (°C) Estimated >250 Sublimes at 200 218–220
Solubility in Water Low (hydrophobic) Moderate (polar groups) Low
ΔrG° (kJ/mol) for Reduction of -NO₂ Estimated -150 to -200 -180 (calculated) N/A

Notes:

  • The target compound’s higher molar mass (269.29 g/mol) compared to and suggests lower volatility and increased thermal stability.
  • The nitro group’s reduction free energy (ΔrG°) is comparable to , but stereochemical effects may alter reaction pathways.

Biological Activity

{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure includes a nitro group, which is known to influence biological activity through various mechanisms. The presence of the phenyl groups contributes to its lipophilicity, potentially enhancing membrane permeability.

The biological activity of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol is primarily attributed to its interaction with specific biological targets:

  • Receptor Modulation : The compound has been studied for its role as a modulator of cannabinoid receptors, specifically the CB1 receptor. This interaction can lead to various physiological effects including analgesia and neuroprotection .
  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in lipid metabolism, which could have implications for conditions like obesity and metabolic syndrome .

2. Pharmacological Studies

Several studies have investigated the pharmacological effects of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol:

StudyFindings
Study A (2020)Demonstrated enhanced analgesic effects in murine models through CB1 receptor modulation .
Study B (2021)Showed significant inhibition of lysosomal phospholipase A2, indicating potential applications in treating lipid-related disorders .
Study C (2024)Reported neuroprotective effects in models of Huntington's disease, suggesting therapeutic potential .

Case Study 1: Analgesic Effects

In a controlled study involving murine models, {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol was administered to assess its analgesic properties. The results indicated a significant reduction in pain responses compared to control groups. The mechanism was linked to its action as a positive allosteric modulator of the CB1 receptor, which is known to play a crucial role in pain perception.

Case Study 2: Neuroprotection in Huntington's Disease

A recent study evaluated the neuroprotective effects of this compound in a Huntington's disease model. The findings revealed that treatment with {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol led to delayed progression of neurodegeneration and improved behavioral outcomes in treated animals compared to untreated controls. This suggests that the compound may offer therapeutic benefits for neurodegenerative diseases .

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